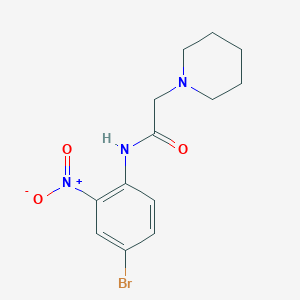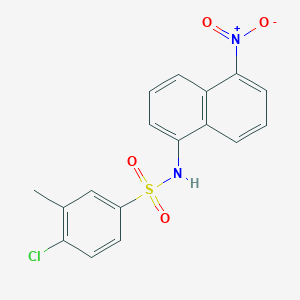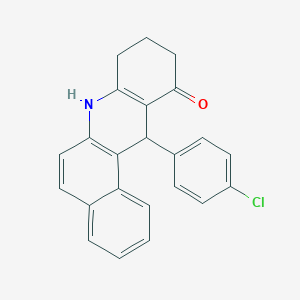![molecular formula C24H24N2O2 B4084603 2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE](/img/structure/B4084603.png)
2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE
Overview
Description
2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is an organic compound with the molecular formula C22H22N2O2. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzimidazole core substituted with phenoxy and methylphenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and methylphenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The phenoxy and methylphenoxy groups may enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzimidazole core is known to interact with nucleic acids and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Phenoxybenzimidazole: A derivative with a single phenoxy group.
Methylphenoxybenzimidazole: A derivative with a methylphenoxy group.
Uniqueness
2-[(4-METHYLPHENOXY)METHYL]-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both phenoxy and methylphenoxy groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(3-phenoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-19-12-14-21(15-13-19)28-18-24-25-22-10-5-6-11-23(22)26(24)16-7-17-27-20-8-3-2-4-9-20/h2-6,8-15H,7,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFEQMSXVLIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a-acetyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4084525.png)
![N-benzyl-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B4084542.png)
![N-(4-{[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]carbamoyl}phenyl)-4-propoxybenzamide](/img/structure/B4084545.png)

![2-chloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084548.png)
![2-methyl-4-[3-nitro-4-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4084553.png)
![4-[3-(4-isopropoxyphenyl)-3-phenylpropanoyl]morpholine](/img/structure/B4084557.png)

![N-(2-chloro-4-nitrophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4084571.png)

![5-Bromo-8-[(1-carboxyethyl)sulfanyl]naphthalene-1-carboxylic acid](/img/structure/B4084585.png)
![ethyl 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4084589.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084611.png)

